Dibromomaleic anhydride

Description

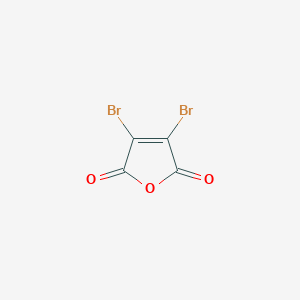

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKJEMDSKURVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061525 | |

| Record name | 2,5-Furandione, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-12-9 | |

| Record name | 3,4-Dibromo-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromomaleic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIBROMOMALEIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW333X45EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Dibromomaleic Anhydride

Established Synthetic Routes to Dibromomaleic Anhydride (B1165640)

The traditional syntheses of dibromomaleic anhydride primarily rely on two precursor molecules: maleic anhydride and dibromomaleic acid. These methods have been well-documented and form the foundation of DBMA chemistry.

Synthesis from Maleic Anhydride and Bromine

A common and direct method for the preparation of this compound involves the bromination of maleic anhydride. nih.govuni-halle.de This reaction is typically performed by treating maleic anhydride with bromine in the presence of a Lewis acid catalyst, most frequently aluminum chloride (AlCl₃). nih.govuni-halle.de The process generally requires elevated temperatures, often in the range of 100–160°C, and is conducted in a sealed pressure tube to contain the volatile reactants. google.com

The reaction proceeds via an electrophilic attack on the electron-deficient double bond of maleic anhydride. The Lewis acid catalyst polarizes the bromine molecule, generating a bromonium ion intermediate which then reacts with the anhydride. A second bromination event leads to the formation of 2,3-dibromosuccinic anhydride, which subsequently undergoes dehydrobromination under the harsh reaction conditions to yield this compound. The use of a 2:1 molar ratio of bromine to maleic anhydride is often employed to ensure complete di-substitution. Following the reaction, purification is typically achieved by filtration and removal of the solvent, often followed by washing with water and drying.

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Maleic anhydride, Bromine | Aluminum chloride | 120 | 16 | 64 | |

| Maleic anhydride, Bromine | Aluminum chloride | 160 | 16 | - | google.com |

| Maleic anhydride, Bromine | Aluminum chloride | 100 | 6-8 | >90 (purity) |

Interactive Data Table: Synthesis of this compound from Maleic Anhydride

Dehydration of Dibromomaleic Acid

An alternative and often preferred route to this compound is the dehydration of dibromomaleic acid. nih.govresearchgate.net This method is considered safer than direct bromination due to the avoidance of elemental bromine under high pressure. The synthesis involves the ring-closing dehydration of dibromomaleic acid, which is typically achieved by refluxing the acid in a suitable solvent, most commonly acetic acid. nih.govresearchgate.net

This intramolecular condensation reaction is efficient, with studies showing near-complete conversion to this compound within 30 minutes of reflux in deuterated acetic acid, as confirmed by ¹³C NMR spectroscopy. nih.govresearchgate.net The resulting this compound can then be used directly in subsequent reactions or isolated. This method has been reported to produce higher yields compared to the traditional bromination of maleic anhydride, with yields of up to 82% being achieved. nih.gov

Advanced Synthetic Strategies and Optimizations

To improve the efficiency, safety, and scalability of this compound synthesis, researchers have explored advanced strategies, including one-pot procedures and the investigation of new catalytic systems.

One-Pot Synthesis Approaches

The dehydration of dibromomaleic acid to form this compound in situ is a key feature of several one-pot synthetic strategies. nih.govresearchgate.net These approaches are particularly valuable when the resulting anhydride is used as an intermediate in a subsequent reaction, such as the formation of dibromomaleimides or dibromopyridazinediones. nih.govresearchgate.netrsc.org

| Reaction Type | Key Feature | Reported Yield (%) | Reference |

| One-pot synthesis of diBrPD | Preformation of DBMA from dibromomaleic acid | 82 | nih.govresearchgate.net |

| One-pot synthesis of diBrPD | All reagents added at start | 65 | nih.gov |

Interactive Data Table: Comparison of One-Pot Synthesis Strategies

Exploring Alternative Precursors and Catalytic Systems

While maleic anhydride and dibromomaleic acid are the most common precursors, the exploration of alternative starting materials remains an area of interest for synthetic chemists. However, detailed research on viable alternative precursors for the direct synthesis of this compound is not extensively documented in the reviewed literature.

In terms of catalytic systems for the bromination of maleic anhydride, aluminum chloride is the most widely cited Lewis acid catalyst due to its strong ability to polarize bromine. However, its use can sometimes lead to harsh reaction conditions and the formation of byproducts. Research has suggested the potential of alternative catalysts, such as iron(III) chloride, although comprehensive comparative studies on their efficacy and the optimization of reaction conditions are not yet widely available. The development of milder and more selective catalytic systems could offer significant advantages in terms of safety, cost, and environmental impact.

Mechanistic Investigations of DBMA Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of DBMA from maleic anhydride and bromine is understood to proceed through an electrophilic addition-elimination mechanism. The initial step involves the polarization of the bromine molecule by the Lewis acid catalyst, creating a potent electrophile. This electrophilic bromine species is then attacked by the carbon-carbon double bond of maleic anhydride, leading to the formation of a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion opens the ring to form a dibromo-substituted succinic anhydride intermediate. Under the high-temperature conditions of the reaction, this intermediate undergoes dehydrobromination to yield the final product, this compound.

The dehydration of dibromomaleic acid to form the anhydride is a classic example of an intramolecular condensation reaction. nih.govresearchgate.net Under acidic conditions and heat, the two carboxylic acid groups of dibromomaleic acid react to eliminate a molecule of water, resulting in the formation of the stable five-membered anhydride ring. nih.govresearchgate.net The efficiency of this ring-closing reaction is a key factor in the high yields observed for this synthetic route. nih.gov

Role of Acid Conditions in Ring-Closing Dehydration

The synthesis of this compound is frequently achieved through the dehydration of its corresponding diacid, dibromomaleic acid. This intramolecular cyclization, which results in the formation of the anhydride ring, is significantly influenced by the presence of acidic conditions. Acetic acid, particularly when used as a solvent at reflux temperatures, plays a crucial role in promoting this ring-closing dehydration. nih.govrsc.org

The process involves heating dibromomaleic acid in acetic acid, which facilitates the elimination of a water molecule to yield the cyclic anhydride. nih.gov Research has demonstrated that this method is not only effective but also rapid. When dibromomaleic acid was refluxed in deuterated acetic acid (AcOH-D4), ¹³C NMR spectroscopy indicated an almost complete conversion to this compound within just 30 minutes. nih.govrsc.org This efficient conversion is critical for synthetic protocols where the anhydride is an intermediate.

The preformation of this compound under these acidic conditions has been shown to be key to achieving high yields in subsequent reactions. rsc.org For instance, in a one-pot synthesis of dibromopyridazinediones (diBrPDs), refluxing dibromomaleic acid in acetic acid for 30 minutes before adding the next reagent led to a final product yield of 82%. nih.govrsc.org In contrast, when all reagents were added simultaneously at the start of the reaction, the yield dropped to 65%, highlighting the importance of the acid-promoted pre-formation of the anhydride. rsc.org Glacial acetic acid has been noted for its "specific virtue" as a solvent in reactions involving this compound, leading to significantly better yields compared to other solvents like chlorobenzenes. google.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the acid-catalyzed ring-closing dehydration of dibromomaleic acid are notably fast. Studies have shown that heating the diacid in refluxing acetic acid leads to near-complete conversion into this compound in approximately 30 minutes. nih.govrsc.org This rapid formation is advantageous in multi-step syntheses, ensuring the intermediate is readily available for subsequent transformations. rsc.org

While detailed thermodynamic parameters for the synthesis of this compound itself are not extensively documented, studies on its subsequent photochemical reactions provide insight into its energetic behavior. For example, in the photochemical reaction between this compound and benzo[b]thiophene, which results in both photosubstitution and photocycloaddition, the two pathways proceed via a common triplet exciplex. oup.com However, the activation energy for the photosubstitution pathway is 1-2 kcal/mol higher than that for the cycloaddition pathway, suggesting the former proceeds through a more polar, higher-energy transition state. oup.com

The following table summarizes key kinetic and reaction condition findings for the synthesis of this compound and a related derivative.

| Reaction | Reactant | Conditions | Time | Yield | Source |

|---|---|---|---|---|---|

| Anhydride Formation | Dibromomaleic acid | Reflux in deuterated acetic acid | ~30 min | Near-complete conversion | nih.gov, rsc.org |

| diBrPD Synthesis (via preformed anhydride) | Dibromomaleic acid | Reflux in acetic acid for 30 min, then add hydrazine (B178648) | 4.5 hours total | 82% | nih.gov, rsc.org |

| diBrPD Synthesis (one-pot, no preformation) | Dibromomaleic acid | All reagents added at start, reflux in acetic acid | Not specified | 65% | rsc.org |

Reaction Pathways and Derivatization of Dibromomaleic Anhydride

Cycloaddition Reactions Involving Dibromomaleic Anhydride (B1165640)

Dibromomaleic anhydride is a versatile reagent in organic synthesis, particularly valued for its participation in cycloaddition reactions. The electron-withdrawing nature of the two bromine atoms enhances the electrophilicity of the carbon-carbon double bond, making it a potent dienophile and a reactive partner in photochemical cycloadditions.

Diels-Alder Reactions with Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. iitk.ac.inwikipedia.org this compound serves as an effective dienophile in these reactions, readily engaging with a variety of conjugated dienes to form complex cyclic adducts. researchgate.netmdpi.comresearchgate.netirb.hr Its reactivity is heightened by the presence of electron-withdrawing bromine atoms.

The mechanism of the Diels-Alder reaction involving this compound can proceed through either neutral or cationic pathways, with computational studies on the analogous maleic anhydride providing significant insights. nccr-must.chresearchgate.net

Neutral Pathway: In the absence of a catalyst or ionizing conditions, the Diels-Alder reaction is typically a concerted process. nccr-must.ch Density functional theory (DFT) calculations on the reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride indicate that the neutral reaction proceeds through a single, symmetric transition state. nccr-must.chresearchgate.net This concerted mechanism is characteristic of many Diels-Alder reactions, where bond formation occurs in a single step. iitk.ac.in

Cationic Pathway: The reaction mechanism can be altered under cationic conditions. The cationic Diels-Alder reaction can follow either a concerted or a stepwise pathway. nccr-must.chresearchgate.net In the stepwise mechanism, the reaction proceeds through a distinct intermediate. The cationic pathway generally exhibits lower activation barriers compared to the neutral reaction. nccr-must.ch For instance, studies on the electrocatalytic Diels-Alder reaction highlight the involvement of radical cation chain processes, which can be considered a form of cationic activation. beilstein-journals.org

The Diels-Alder reaction is renowned for its high degree of regio- and stereoselectivity. iitk.ac.inmdpi.com When both the diene and dienophile are unsymmetrically substituted, the reaction can yield different regioisomers. spcmc.ac.in The stereoselectivity of the reaction is governed by the "endo rule," which states that the kinetically favored product often has the substituents of the dienophile oriented towards the newly forming double bond of the diene in the transition state. spcmc.ac.inlibretexts.org

Studies on the cycloaddition of this compound with N-substituted furfurylamines have demonstrated the formation of specific regio- and stereoisomers. researchgate.netresearchgate.net For example, the reaction with difurfuryl amines yields N-substituted hexahydrooxoepoxyisoindole-7-carboxylic acids with a defined stereochemistry. researchgate.net Similarly, the reaction of anthracene (B1667546) with this compound derivatives leads to specific cycloadducts, which can be precursors for more complex structures like janusenes. mdpi.comirb.hr The stereochemical outcome is often dictated by the approach of the dienophile to the diene, leading to either endo or exo products. spcmc.ac.in

| Diene | Dienophile | Reaction Conditions | Major Product Type | Key Observation |

|---|---|---|---|---|

| Difurfuryl amines | This compound | Not specified | N-substituted hexahydrooxoepoxyisoindole-7-carboxylic acids | Demonstrates high regio- and stereoselectivity. researchgate.netresearchgate.net |

| Anthracene | 1,2-Dibromomaleic anhydride | Thermal | [4+2] cycloadduct | Serves as a key step in the synthesis of janusene derivatives. mdpi.comresearchgate.netirb.hr |

| Cyclopentadiene (B3395910) | Maleic anhydride (analogous) | Not specified | Bicyclic adduct (Norbornene derivative) | Favors the endo product due to secondary orbital interactions. libretexts.org |

The rate and selectivity of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. rsc.org

Substituents on the Diene: Electron-donating groups (EDGs) on the diene generally accelerate the reaction by raising the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap with the dienophile. libretexts.orgpearson.com For instance, the reactivity of substituted anthracenes in Diels-Alder reactions can be tuned by the electronic properties of the substituents on the terminal rings. nih.gov

Substituents on the Dienophile: this compound is an activated dienophile due to the electron-withdrawing effect of the bromine atoms and the anhydride functionality. These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating the reaction with electron-rich dienes.

The interplay of these electronic effects governs the "ortho-para rule" for regioselectivity in many Diels-Alder reactions, where the major product arises from the alignment of the atoms with the largest HOMO and LUMO coefficients. wikipedia.org

Computational chemistry has become an invaluable tool for elucidating the mechanisms of Diels-Alder reactions. jocse.org Density functional theory (DFT) calculations have been employed to study the reaction pathways, transition state geometries, and activation energies of reactions involving this compound and its analogs. nccr-must.chresearchgate.netrsc.org

These studies have provided detailed insights into:

Concerted vs. Stepwise Mechanisms: Computational models can distinguish between concerted and stepwise pathways by locating transition states and intermediates on the potential energy surface. nccr-must.ch

Regio- and Stereoselectivity: The origins of regio- and stereoselectivity can be rationalized by analyzing the energies of different transition states leading to the various possible products. mdpi.comnih.gov For example, calculations can help understand the preference for the endo adduct in reactions like that of cyclopentadiene with maleic anhydride. researchgate.net

Substituent Effects: The influence of substituents on reaction rates and selectivity can be quantitatively assessed through computational analysis of frontier molecular orbitals and activation barriers. rsc.org

Thermodynamic vs. Kinetic Control: Computational studies can help predict whether a reaction is under thermodynamic or kinetic control by calculating the relative energies of the products and transition states. spcmc.ac.in

| Computational Method | System Studied | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | 2,3-dibromo-1,3-butadiene + Maleic anhydride | Neutral reaction is concerted; cationic reaction can be concerted or stepwise. nccr-must.chresearchgate.net |

| DFT (B3LYP-D3/6-31G**) | Substituted anthracenes + Dienophiles | Rationalized the reversal of regioselectivity based on substituent effects. nih.gov |

| Ab initio MO methods | Aldol-type additions (related) | Predicted stereochemistry based on substituent and geometric factors. chemistry-chemists.com |

| DFT (B3LYP and B2PLYP) | Acrolein + Butadiene | Investigated activation by a thiourea (B124793) catalyst and substituent effects. rsc.org |

Photochemical Cycloadditions

In addition to thermal Diels-Alder reactions, this compound can participate in photochemical cycloadditions, typically [2+2] cycloadditions, upon irradiation with UV light. These reactions provide a route to four-membered ring systems, which are not accessible through thermal cycloadditions.

A notable example is the photochemical reaction of this compound with benzo[b]thiophene. This reaction yields both a photosubstitution product and a photocycloaddition product. oup.com The ratio of these products is influenced by the polarity of the solvent, and kinetic studies suggest that both reactions proceed through a common triplet exciplex. oup.com The activation energy for the cycloaddition was found to be lower than that for the photosubstitution. oup.comnii.ac.jp

Another significant application is the photochemical [2+2] cycloaddition of this compound with dichloroethylene, which produces a 1,2-dibromo-3,4-dichlorocyclobutane-1,2-dicarboxylic acid derivative. caltech.edu This reaction has been utilized in the synthesis of Dewar benzene (B151609) derivatives. caltech.eduvulcanchem.com The ability of this compound to undergo these photochemical reactions expands its synthetic utility, enabling the construction of strained cyclobutane (B1203170) rings.

Nucleophilic Additions and Substitutions

The electrophilic character of this compound makes it highly susceptible to attack by nucleophiles, leading to a variety of derivatives. These reactions are fundamental to its application in bioconjugation and materials science.

This compound readily reacts with primary amines to form N-substituted dibromomaleimides. The standard procedure involves a two-step, one-pot process: the amine first opens the anhydride ring to form a maleamic acid intermediate, which then undergoes dehydrative cyclization to the imide. This cyclization is typically induced by heating the reaction mixture, often under reflux in a solvent like glacial acetic acid. acs.orggoogle.comnih.gov This method is effective for a range of amines, including aliphatic, alicyclic, and aromatic primary amines. google.com For example, N-phenyl dibromomaleimide can be prepared by reacting aniline (B41778) with this compound in glacial acetic acid at 100°C, followed by reflux. google.com Similarly, functionalized dibromomaleimides, such as those bearing fluorescent tags or alkyne handles for click chemistry, have been synthesized by reacting the anhydride with the corresponding functionalized amine (e.g., fluoresceinamine or propargylamine) in refluxing acetic acid. acs.orgnih.govnih.gov

Table 2: Synthesis of N-Substituted Dibromomaleimides

| Amine Reactant | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Glacial acetic acid, 100°C then reflux | N-phenyl dibromomaleimide | Not specified | google.com |

| n-Butylamine | Glacial acetic acid, raised to 118°C | N-butyl dichloromaleimide* | 82.9% | google.com |

| Fluoresceinamine | AcOH, room temp then reflux | N-Fluoresceindibromomaleimide | Not specified | acs.orgnih.gov |

| Propargylamine | Glacial acetic acid, reflux at 120°C | Dibromomaleimide-alkyne | 82% | nih.gov |

*Data for dichloromaleimide shown for procedural context.

While direct condensation in refluxing acid is a common method, these harsh conditions are not suitable for amines containing sensitive functional groups. nih.gov Moreover, direct amide coupling reactions can be unpredictable and highly dependent on the specific amine used. researchgate.net To overcome these limitations, milder methods involving activated intermediates have been developed. One such approach is the use of N-methoxycarbonyl activated dibromomaleimides. nih.govresearchgate.net These activated species can be synthesized by treating the parent dibromomaleimide with methyl chloroformate. nih.gov The resulting N-methoxycarbonyl derivative reacts efficiently with a wide range of alkyl and aryl amines at room temperature to afford the desired N-functionalized dibromomaleimides in good yields, avoiding the need for high temperatures. nih.gov A similar strategy involves the creation of a reactive N-hydroxysuccinimide (NHS) ester intermediate, which provides a stable, isolatable compound that can be used in a general protocol for coupling with various amines. researchgate.net

Dibromomaleimides are powerful reagents for the selective chemical modification of proteins, particularly at cysteine residues. nih.gov Their utility in bioconjugation stems from their reaction with thiol groups. acs.org A significant application is the bridging of disulfide bonds in proteins and peptides. acs.orgresearchgate.net For example, dibromomaleimide can insert into the disulfide bond of the peptide hormone somatostatin (B550006) to form a stable maleimide (B117702) bridge. acs.org This strategy allows for the site-selective modification of native antibodies to create homogenous antibody-drug conjugates (ADCs). researchgate.net The reaction is highly selective for thiols over other nucleophilic residues like the amine groups in lysine. acs.orgnih.gov Furthermore, the resulting protein-maleimide adduct can undergo a subsequent conjugate addition with a second, different thiol molecule, opening up possibilities for dual functionalization and creating up to three points of attachment on the original reagent. acs.orgnih.gov

Formation of Complex Polycyclic Architectures

This compound serves as a key building block in the synthesis of complex polycyclic systems through cycloaddition reactions. One prominent example is its use in a multi-step synthesis of janusene derivatives. researchgate.net The process begins with a [4+2] Diels-Alder cycloaddition between anthracene and this compound. This is followed by a debromination step and a second [4+2] cycloaddition with another molecule of anthracene to construct the rigid, cage-like janusene framework. researchgate.net

Another pathway to complex structures involves photochemical reactions. As previously mentioned, the irradiation of this compound in the presence of N-phenylpyrrole leads first to a photosubstitution, followed by an intramolecular photocyclization. researchgate.net This sequential reaction cascade yields a complex heterocyclic product, pyrrolo[1,2-a]quinoline-4,5-dicarboxylic anhydride, demonstrating the utility of this compound in building intricate molecular architectures through light-induced transformations. researchgate.net

Other Significant Reaction Pathways

This compound is a key precursor for the synthesis of functionalized dibromopyridazinediones. These heterocyclic scaffolds are of significant interest, particularly in the field of bioconjugation for creating antibody-drug conjugates (ADCs). nih.govucl.ac.uk The core reaction involves the condensation of this compound with a substituted hydrazine (B178648). nih.govworktribe.com

The process typically occurs under acidic conditions, such as refluxing in acetic acid. nih.govresearchgate.net Research has shown that the pre-formation of this compound is crucial for achieving high yields. nih.gov For instance, one effective protocol involves refluxing dibromomaleic acid in acetic acid to form the anhydride in situ before the addition of the hydrazine component. This method was shown to produce the desired pyridazinedione in a significantly higher yield (82%) compared to a one-pot synthesis where all reagents were mixed from the start (65% yield). nih.gov The reaction proceeds through the formation of an intermediate that dehydrates to form the stable six-membered pyridazinedione ring. nih.gov

Table 2: Synthesis of a Dibromopyridazinedione (diBrPD) Derivative

| Reactant 1 | Reactant 2 | Solvent/Conditions | Key Transformation | Product | Reference |

| Dibromomaleic acid | Diethyl diboc hydrazine | Acetic Acid (AcOH), Reflux | In situ anhydride formation followed by condensation and dehydration | Diethyl-substituted diBrPD | nih.gov |

| This compound | Aniline | Glacial Acetic Acid, 100°C | Condensation | N-phenyl dibromomaleimide | google.com |

| This compound | p-Toluidine | Glacial Acetic Acid, Reflux | Condensation | N-p-tolyl dibromomaleimide | google.com |

| This compound | Cyclohexylamine | Glacial Acetic Acid, 100°C | Condensation | N-cyclohexyl dibromomaleimide | google.com |

The anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions that are useful for polymer synthesis and functionalization. This reactivity allows for the incorporation of the maleic anhydride moiety into polymer backbones, creating materials that can be further modified. nih.gov

One major application is the ring-opening copolymerization of maleic anhydride derivatives with epoxides to produce functional polyesters, such as analogues of poly(propylene fumarate). nih.govunife.it In this process, the anhydride ring is opened by a nucleophile, initiating polymerization and creating a linear polymer chain with reactive sites (e.g., carbon-carbon double bonds from the maleic unit) along its backbone. These sites are available for post-polymerization modification through reactions like "click" chemistry, enabling the attachment of bioactive molecules or the tuning of material properties such as hydrophilicity. nih.gov While much of the literature focuses on maleic anhydride itself, the principles of ring-opening copolymerization are directly applicable to its derivatives like this compound to introduce specific functionalities. nih.govunife.it Similarly, the reaction with amines to form maleimides proceeds via a ring-opening mechanism to form a maleamic acid intermediate, which then cyclizes. nih.govresearchgate.net This pathway is fundamental for creating functional polymers and bioconjugates. scispace.com

Computational Chemistry and Theoretical Studies of Dibromomaleic Anhydride

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations have proven to be an invaluable tool for elucidating the mechanistic details of reactions involving dibromomaleic anhydride (B1165640). These methods allow for the precise calculation of molecular energies, transition state structures, and reaction pathways, offering a detailed picture of how chemical transformations occur at the molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the reactivity of dibromomaleic anhydride and related maleic anhydride derivatives. DFT calculations are instrumental in understanding the regio- and stereoselectivity of cycloaddition reactions involving this compound. For instance, in the [4+2] cycloaddition of this compound with furfurylamines, DFT has been used to study the reaction pathways in detail, revealing the major factors that influence the selectivity of the process. orientjchem.org

Furthermore, DFT has been employed to investigate the thermal cyclization of enediynes, where this compound serves as a precursor to a maleic hydrazide moiety. acs.org These calculations have revealed a low activation barrier for a unique Cα–C6 cyclization, a finding that was critical for understanding the reaction mechanism. acs.org The presence of the maleic hydrazide group, derived from this compound, is postulated to facilitate proton transfer, leading to the rearrangement of the enediyne to an enyne-allene and subsequent ring closure. acs.org

In studies of related systems, DFT has been used to model the alternating radical copolymerization of maleic anhydride with olefins, indicating a preference for the alternating reaction mode. nih.gov Such theoretical analyses provide a basis for understanding and predicting the behavior of this compound in similar polymerization reactions.

| Application of DFT | Investigated Reaction | Key Insights |

| Reaction Mechanism | [4+2] Cycloaddition with furfurylamines | Elucidation of factors influencing regio- and stereoselectivity. orientjchem.org |

| Reaction Mechanism | Thermal cyclization of enediynes | Revealed low activation barrier for Cα–C6 cyclization and role of the maleic hydrazide moiety. acs.org |

| Polymerization | Radical copolymerization of maleic anhydride with olefins | Indicated preference for alternating reaction mode. nih.gov |

Potential Energy Surface (PES) Analysis

The analysis of the potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry, offering crucial information about reaction intermediates, transition states, and reaction pathways. For reactions involving this compound and its analogs, PES analysis helps to distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions.

In a study of the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride, a closely related system, multisurface adiabatic reactive molecular dynamics simulations coupled with a neural network approach were used to explore the PES. researchgate.net This advanced computational method allowed for the investigation of concerted and stepwise mechanisms. researchgate.net DFT calculations are also a common tool for constructing energy level diagrams of the potential energy surface for reactions involving related compounds, helping to identify the most favorable reaction pathways. ucl.ac.uk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, including their conformational changes and the influence of molecular motions on reactivity. While specific MD studies focusing solely on this compound are not extensively documented, research on related systems provides valuable insights into the potential applications of this technique.

Conformational Specificities in Reactions

The specific conformation of reactants can play a crucial role in the outcome of a chemical reaction. MD simulations can be used to explore the conformational landscape of molecules and identify the geometries that are most conducive to reaction. In the context of Diels-Alder reactions, for example, the relative orientation of the diene and dienophile is critical. While direct MD simulations on this compound's conformational specificities are not readily found in the literature, the general principles of conformational analysis via MD are well-established and could be applied to this molecule. bris.ac.uknih.gov

Rotational and Vibrational Influences on Reactivity

The rotational and vibrational motions of molecules can significantly impact their reactivity. Reactive atomistic simulations, a type of molecular dynamics, have been used to study the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride, highlighting the importance of molecular rotations in promoting the reaction. researchgate.net These simulations suggest that the rotational state of the reactants can influence the likelihood of a successful reaction, a factor that is often overlooked in static computational models. researchgate.net This finding underscores the potential of MD simulations to provide a more dynamic and realistic picture of chemical reactivity for systems like this compound.

Prediction of Fragmentation Pathways

Understanding the fragmentation pathways of a molecule under mass spectrometry conditions is crucial for its structural elucidation. Computational methods, particularly quantum chemistry, can be used to predict these pathways in silico. nih.gov The general principle behind predicting fragmentation is that the cleavage of bonds is most likely to occur at or near the site of the radical cation, which is the initial species formed upon electron ionization. youtube.com The fragmentation processes that lead to the most stable carbocations and radicals are generally favored. uni-saarland.de

Applications of Dibromomaleic Anhydride in Advanced Materials and Chemical Biology

Dibromomaleic Anhydride (B1165640) in Polymer Science and Materials Engineering

In the realm of polymer science and materials engineering, dibromomaleic anhydride serves as a key monomer and modifying agent for the creation of polymers with tailored properties and functionalities.

Synthesis of Functionalized Polymers

This compound can be readily incorporated into polymer chains through various polymerization techniques. Its anhydride ring can undergo ring-opening polymerization with functional epoxides to produce degradable polyesters, such as analogues of poly(propylene fumarate). nih.gov This approach allows for the introduction of specific functionalities into the polymer backbone, which can be further modified for applications in biomaterials. nih.gov For instance, polymers containing dibromomaleimide units, derived from the anhydride, have been synthesized. acs.orgamazonaws.com These polymers can be designed to have specific molecular weights and low polydispersity, which is crucial for their application in areas like drug delivery. amazonaws.comnih.gov

The reactivity of the bromine atoms on the maleic anhydride ring also enables the synthesis of functionalized polymers. For example, this compound can undergo photochemical [2+2] cycloaddition with dichloroethylene to form cyclobutane (B1203170) derivatives, which are precursors to strained alkynes with applications in materials science.

Post-Polymerization Modification Strategies

A significant advantage of incorporating this compound into polymers is the potential for post-polymerization modification. mdpi.com This strategy allows for the introduction of various functional groups onto a pre-existing polymer backbone, offering a versatile method to tailor polymer properties. mdpi.com For instance, polymers containing dibromomaleimide side groups can be synthesized and subsequently modified. acs.org The bromine atoms on the maleimide (B117702) units are susceptible to substitution by thiols, enabling the attachment of biomolecules or other functional moieties. nih.gov This approach has been utilized to create reducible polymers for gene delivery, where the dibromomaleimide linkage can be cleaved in the reducing environment of the cell, leading to the release of the genetic material. nih.gov Similarly, post-polymerization modification of poly(L-glutamic acid) with glucosamine (B1671600) has been demonstrated, showcasing the versatility of this approach for creating functional biopolymers. mdpi.com

| Polymer Backbone | Modifying Agent/Reaction | Resulting Functionality | Potential Application | Reference |

|---|---|---|---|---|

| Polymers with dibromomaleimide side groups | Thiol substitution | Thiol-linked functional groups | Bioconjugation, Drug Delivery | acs.orgnih.gov |

| Thiolated copolymers of DMAEMA and OEGMA | Substitution with a DBM-alkyne derivative | Reducible, alkyne-functionalized polymers | Gene Delivery, Surface Immobilization | nih.gov |

| Poly(L-glutamic acid) | Amide coupling with glucosamine | Glycosylated polypeptide | Biomaterials | mdpi.com |

Role in Hydrogel Development

While maleic anhydride-based copolymers are used to create tough hydrogels with good swelling behavior and thermal stability through crosslinking with agents like polyethylene (B3416737) glycol, the specific role of this compound in this area is less documented. nih.gov The general principle involves the esterification reaction between the anhydride groups and hydroxyl groups of the crosslinker to form a three-dimensional network. nih.gov The properties of these hydrogels, such as their mechanical strength and swelling capacity, can be tuned by the choice of comonomers in the maleic anhydride copolymer. nih.gov

Flame Retardant Polymers

This compound's halogenated structure makes it a candidate for use as a flame retardant in polymers. Halogen-containing compounds can interfere with the combustion cycle in the gas phase, thus reducing the flammability of the material. mdpi.comresearchgate.net this compound can be incorporated into polymer matrices to enhance their resistance to fire. The mechanism often involves the formation of a char layer upon combustion, which acts as a barrier to heat and mass transfer. It can be used alongside other alpha, beta-unsaturated cyclic dicarboxylic acid anhydrides in the production of flame-retardant polymers. google.com

This compound in Bioconjugation and Chemical Biology

The reactivity of this compound and its derivatives, particularly towards thiol groups, has made it a valuable tool in bioconjugation and chemical biology for the site-selective modification of proteins and other biomolecules.

Disulfide Bridging Reagents

A key application of this compound derivatives is in the development of reagents for disulfide bridging. Native disulfide bonds in proteins can be reduced and then re-bridged with dibromomaleimide-based reagents. acs.orgnih.govrsc.org This process creates a stable, three-atom bridge between the two cysteine residues, effectively stapling the protein structure. acs.orgnih.govrsc.org This technique is particularly useful for stabilizing therapeutic proteins and antibodies without the need for protein engineering. nih.govrsc.orgnih.gov For example, dibromopyridazinediones, synthesized from this compound, have been shown to be effective reagents for the functional rebridging of disulfide bonds in antibodies like Herceptin™. nih.govrsc.orgnih.gov This method allows for the creation of homogeneous antibody-drug conjugates (ADCs) with a well-defined drug-to-antibody ratio. nih.govrsc.org

Cleavable Bioconjugates for Drug Delivery and Imaging

For many therapeutic applications, particularly in oncology, it is desirable for the drug to be released from its carrier (e.g., an antibody) only after reaching the target site. Dibromomaleimide derivatives are used to create linkers that are stable in circulation but can be cleaved under specific physiological conditions. researchgate.netnih.gov

The cleavage of these linkers within a cellular environment has been elegantly demonstrated using Förster Resonance Energy Transfer (FRET). nih.gov In these studies, a FRET pair, typically consisting of Green Fluorescent Protein (GFP) and a rhodamine dye, is linked together using a bromomaleimide-based scaffold. researchgate.netnih.gov When the conjugate is intact, excitation of the donor fluorophore (GFP) results in energy transfer to the acceptor fluorophore (rhodamine), causing it to emit light. nih.govresearchgate.net

Upon cleavage of the linker, the FRET pair is separated, and this energy transfer is disrupted. nih.gov Consequently, excitation of GFP leads to its own fluorescence, and the rhodamine emission decreases or disappears. nih.govresearchgate.net By monitoring these fluorescent signals in living cells, researchers have shown that bioconjugates linked by bromomaleimides are indeed cleaved within the cytoplasm of mammalian cells, such as HeLa and COS-7 cells. nih.gov These FRET-based assays provide a powerful tool for studying the intracellular fate and release mechanisms of bioconjugates in real-time. acs.org

There are two primary mechanisms by which bioconjugates made with dibromomaleimide-derived linkers can be cleaved inside a cell:

Reductive Cleavage: The cytoplasm of cells contains a high concentration (1–10 mM) of the reducing agent glutathione. nih.gov It has been demonstrated that the thioether bonds within maleimide-based conjugates are susceptible to cleavage by this high concentration of thiols. acs.orgnih.gov Studies on a protein-sugar conjugate showed complete cleavage back to the original protein after 4 hours under conditions mimicking the cytoplasm (1 mM glutathione, pH 7.4, 37°C). acs.orgnih.gov This glutathione-mediated cleavage is a common strategy for designing prodrugs that release their payload specifically within the reducing environment of the cell. nih.govnih.gov

Acid-Mediated Cleavage: Another strategy involves designing linkers that are sensitive to changes in pH. After an ADC is internalized by a cancer cell, it is typically trafficked to cellular compartments called lysosomes, which have an acidic environment (pH 4.5-5.0). nih.gov Researchers have developed thiomaleamic acid linkers, derived from this compound, that are stable at the physiological pH of blood (pH 7.4) but cleave quantitatively at lysosomal pH. nih.govresearchgate.net This acid-lability provides a precise mechanism for releasing the drug cargo directly inside the target cell, minimizing off-target toxicity. nih.gov

Fluorescent Labeling Applications

This compound is a valuable precursor for the synthesis of fluorescent labeling reagents. acs.org These reagents are used to attach fluorescent molecules to proteins and peptides for visualization and tracking in biological research.

One direct approach involves reacting this compound with an amine-containing fluorophore, such as fluoresceinamine, to create a fluorescent dibromomaleimide. acs.org This reagent can then be used to label proteins containing disulfide bonds. For example, a fluorescent analogue of the peptide hormone somatostatin (B550006) was created by bridging its disulfide bond with an N-fluoresceindibromomaleimide, demonstrating a method for constructing fluorescently labeled biomolecules. acs.org

A more recent and innovative approach is "conjugation-induced fluorescent labeling" using dithiomaleimides (DTMs). acs.org DTMs are formed by the reaction of a dibromomaleimide with two thiol molecules. acs.orgacs.org It has been shown that while the precursor molecules are not fluorescent, the resulting DTM conjugate is a highly emissive fluorophore. acs.org This property allows for the simultaneous PEGylation and fluorescent labeling of salmon calcitonin in a single step, where the DTM unit acts as both the linker and the fluorophore. acs.org This method offers an attractive alternative to using bulky, traditional fluorophores. acs.orgresearchgate.net

Spectroscopic and Structural Characterization in Research of Dibromomaleic Anhydride

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of dibromomaleic anhydride (B1165640). These methods are based on the principle that molecules vibrate at specific, quantized frequencies. IR spectroscopy measures the absorption of infrared radiation that excites these vibrations, provided there is a change in the molecule's dipole moment. uni-siegen.de In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is sensitive to changes in the polarizability of the molecule during a vibration. uni-siegen.dearxiv.org Together, they provide complementary information about the molecular framework. arxiv.org

The vibrational spectra of dibromomaleic anhydride have been recorded and analyzed across different physical states, including the vapor phase, in solution, and as a solid. researchgate.netresearchgate.net The interpretation of these spectra is based on the molecule possessing C2v symmetry. researchgate.netresearchgate.net This symmetry allows for a systematic assignment of the observed fundamental vibrational frequencies to specific molecular motions. researchgate.net The assignments are often aided by comparison with related molecules, such as maleic anhydride and its other halogenated derivatives. researchgate.netresearchgate.net

Key vibrational modes for anhydrides include the characteristic symmetric and asymmetric stretches of the C=O groups within the anhydride functionality. The skeletal ring stretching frequencies are also of significant interest as they provide information about the electronic conjugation within the five-membered ring. researchgate.net For this compound, the presence of the bromine atoms introduces C-Br stretching and bending modes, which are also assigned within the vibrational spectra.

Table 1: Selected Vibrational Modes in Anhydrides This table provides a general overview of typical vibrational modes and is not exhaustive for this compound specifically.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric C=O Stretch | 1870 - 1800 | Higher frequency carbonyl stretch. |

| Symmetric C=O Stretch | 1800 - 1740 | Lower frequency carbonyl stretch. |

| C=C Stretch | 1680 - 1620 | Stretching of the carbon-carbon double bond in the ring. |

| C-O-C Stretch | 1300 - 1000 | Stretching of the carbon-oxygen single bonds in the anhydride ring. |

| C-Br Stretch | 750 - 500 | Stretching of the carbon-bromine bonds. |

To provide a more quantitative understanding of the bonding and structure, force constant calculations are performed. researchgate.netresearchgate.net These calculations involve developing a force field, which is a mathematical model that describes the potential energy of the molecule as a function of its atomic coordinates. By adjusting the force constants—which represent the stiffness of the chemical bonds and the resistance to bending of bond angles—the calculated vibrational frequencies can be made to match the experimentally observed frequencies from IR and Raman spectra. researchgate.net

For this compound, a force field has been derived that accurately reproduces the observed vibrational frequencies. researchgate.netresearchgate.net This process confirms the vibrational assignments and provides valuable data on the strength of the various bonds within the molecule. The force constants associated with the C=O and C=C bonds, for instance, offer insight into the degree of electron delocalization within the ring system. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govnih.gov For this compound, mass spectrometry confirms its molecular weight and isotopic distribution pattern, which is distinctive due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. ucl.ac.uk While detailed fragmentation studies on this compound itself are not extensively reported in the provided context, MS is a standard technique used to characterize it and its reaction products in broader synthetic applications. nih.gov

Characterization of Reaction Products and Intermediates

The electrophilic nature of this compound allows it to participate in a variety of chemical reactions, including cycloadditions and reactions with nucleophiles. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) are fundamental in elucidating the structures of the resulting products and any intermediates.

In the synthesis of pyridazinediones, which are useful in bioconjugation, this compound is a key intermediate. The formation of this compound from the dehydration of dibromomaleic acid in deuterated acetic acid can be monitored by ¹³C NMR. rsc.orgrsc.org The appearance of a carbonyl resonance at approximately 159.0 ppm and a carbon signal at 131.0 ppm confirms the conversion to the anhydride. rsc.orgrsc.org

One notable reaction is the photochemical [2+2] cycloaddition with dichloroethylene, which produces 1,2-dibromo-3,4-dichlorocyclobutane-1,2-dicarboxylic acid. caltech.edu In another example, the reaction of this compound with tetrachlorocyclopentadienone dimethyl acetal (B89532) at 160°C was initially thought to produce a standard Diels-Alder adduct. However, detailed spectroscopic analysis, including IR and NMR, revealed the formation of an unexpected pseudo-lactone derivative. The IR spectrum of this product showed characteristic carbonyl absorption bands at 1833 and 1747 cm⁻¹.

This compound also reacts with hydrazines to form dibromopyridazinediones. The structure of these products can be confirmed using a combination of NMR, IR, and mass spectrometry. For instance, the product 3-(4,5-dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl) propanoic acid exhibits characteristic signals in ¹H and ¹³C NMR and IR absorption bands at 3044, 1725, 1606, and 1570 cm⁻¹. Its mass spectrum shows the expected isotopic pattern for a dibrominated compound. rsc.org

The reaction between this compound and benzo[b]thiophene under photochemical conditions yields both a photosubstitution product and a photocycloadduct. oup.com The structures of these products were determined using spectroscopic data. oup.com

Table 1: Spectroscopic Data for the Characterization of a Dibromopyridazinedione Derivative rsc.org

| Spectroscopic Technique | Observed Data for 3-(4,5-dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl) propanoic acid |

|---|---|

| ¹H NMR (600 MHz, DMSO-d6) | δ 4.28 (t, J = 7.3 Hz, 2H), 3.56 (s, 3H), 2.63 (t, J = 7.3 Hz, 2H) |

| ¹³C NMR (150 MHz, DMSO-d6) | δ 171.9 (C), 152.7 (C), 152.4 (C), 135.3 (C), 135.0 (C), 43.1 (CH₃), 34.7 (CH₂), 31.7 (CH₂) |

| IR (solid) | 3044, 1725, 1606, 1570 cm⁻¹ |

| LRMS (ESI) | 359 (50, [M⁸¹Br⁸¹Br+H]⁺), 357 (100, [M⁷⁹Br⁸¹Br+H]⁺), 355 (50, [M⁷⁹Br⁷⁹Br+H]⁺) |

Monitoring Protein Modification

This compound and its derivatives, such as dibromomaleimides, are effective reagents for the modification of proteins, particularly at cysteine residues. acs.org These modifications are crucial for applications in bioconjugation, such as the creation of antibody-drug conjugates and fluorescently labeled proteins. acs.orgacs.org Spectroscopic techniques are vital for confirming and monitoring these modifications.

In a study involving the Grb2 SH2 domain, treatment with dibromomaleimide resulted in the formation of a monobromo adduct. The successful modification of the cysteine residue was confirmed when subsequent treatment with Ellman's reagent showed no reaction, indicating the absence of free thiols. acs.org

Furthermore, dibromomaleimides can be used for fluorescent labeling of biomolecules. For example, a fluorescein-dibromomaleimide was synthesized by reacting this compound with fluoresceinamine. acs.org The subsequent treatment of the peptide somatostatin (B550006) with this fluorescent reagent led to a bridged conjugate, with the reaction progress monitored to quantitative conversion. acs.org

Mass spectrometry is a powerful tool to analyze protein modifications. In the study of the heterodimeric protein complex negative cofactor 2 (NC2), cross-linking reagents derived from a modular solid-phase synthesis were used. The cross-linking efficiency was assessed by SDS-PAGE, and the extent of cross-linking within the complex was qualitatively analyzed by MALDI-TOF mass spectrometry. fenyolab.org Similarly, chemical cross-linking combined with mass spectrometry (CX-MS) has been employed to study the interaction between Photosystem II and the Psb27 protein, using isotope-coded cross-linkers to identify the specific amino acid residues involved in the interaction. frontiersin.org

The modification of proteins with these reagents can sometimes be reversible. The potential for reversible covalent modification of cysteine residues was demonstrated by treating a protein-maleimide adduct with tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which resulted in the regeneration of the original protein. acs.org

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Catalysis

The development of efficient and safer synthetic routes to dibromomaleic anhydride (B1165640) is a key area of ongoing research. Traditional methods, such as the high-temperature bromination of maleic anhydride, are often hazardous and require specialized equipment. Current research is focused on developing novel, more sustainable, and higher-yielding synthetic pathways.

One promising approach involves the ring-closing dehydration of dibromomaleic acid. This method offers a safer, one-pot synthesis that can achieve higher yields compared to traditional bromination. For instance, refluxing dibromomaleic acid in acetic acid has been shown to result in an 82% yield of dibromomaleic anhydride, a significant improvement over the 68% yield from some traditional routes. nih.gov Further optimization of this process, including the preformation of the anhydride before subsequent reactions, has been shown to be crucial for maximizing yield. nih.gov Studies have demonstrated that nearly complete conversion of dibromomaleic acid to the anhydride can be achieved within 30 minutes under reflux in deuterated acetic acid. nih.gov

Future research will likely focus on the development of novel catalytic systems to further enhance the efficiency and selectivity of these synthetic routes. The exploration of different catalysts and reaction conditions could lead to even higher yields and purity, while minimizing the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Method | Starting Material | Key Conditions | Yield (%) | Purity (%) | Reference |

| Direct Bromination | Maleic anhydride | AlCl₃, 100–120°C | 85–90 | 90–95 | |

| Direct Bromination | Maleic anhydride | FeCl₃, 80–100°C | 70–75 | 85–90 | |

| Ring-closing dehydration | Dibromomaleic acid | Reflux in acetic acid | 82 | >95 (after recrystallization) | nih.gov |

Advanced Applications in Complex Molecular Architecture Synthesis

This compound's reactivity makes it a valuable building block for the synthesis of complex molecular architectures. Its participation in cycloaddition reactions, such as the Diels-Alder reaction, allows for the construction of intricate polycyclic structures. For example, it can react with strained dienophiles to form complex polycyclic derivatives.

Research is also exploring its use in tandem reactions to create highly substituted heterocyclic compounds. The cycloaddition of this compound to furfurylamines, for instance, has been studied to understand the regio- and stereoselectivity of the reaction, leading to the synthesis of N-substituted hexahydrooxoepoxyisoindole-7-carboxylic acids. researchgate.net Furthermore, photochemical cycloaddition reactions involving this compound have been utilized to produce complex cyclobutane (B1203170) derivatives, which can serve as precursors to other novel structures. caltech.edu

The ability to control the stereochemistry of these reactions is a significant area of future research. By developing stereoselective catalytic systems, chemists can create specific isomers of complex molecules, which is crucial for applications in medicinal chemistry and materials science. The unique electronic properties of the dibrominated ring also open up possibilities for its use in the synthesis of novel conjugated materials with interesting photophysical properties. oup.com

Development of Next-Generation Bioconjugation Reagents

A major focus of current and future research on this compound lies in its role as a precursor to next-generation bioconjugation reagents. ucl.ac.uk These reagents are crucial for the site-selective modification of proteins, peptides, and other biomolecules, enabling the development of advanced therapeutics and diagnostics. ucl.ac.ukacs.org

This compound is readily converted into dibromomaleimides, which are highly effective for disulfide bridging in proteins. acs.orgrsc.org This "stapling" technology allows for the creation of more stable and homogenous antibody-drug conjugates (ADCs). rsc.orgscispace.comnih.gov The resulting bridged biomolecules have shown enhanced stability and functionality. rsc.org For example, a fluorescein-labeled dibromomaleimide, synthesized from this compound, has been used to create a fluorescent analogue of the peptide hormone somatostatin (B550006). acs.org

Another important class of reagents derived from this compound are pyridazinediones. nih.govrsc.org These have emerged as an exciting new class of bioconjugation reagents due to their excellent cysteine-selectivity and ability to functionally re-bridge disulfide bonds, particularly in antibodies. nih.gov Research is focused on optimizing the synthesis of these functionalized pyridazinediones to improve yields and create more stable and effective bioconjugates. nih.govrsc.org The development of "next-generation maleimides" (NGMs) from this compound allows for the controlled assembly of ADCs by re-bridging native interchain disulfide bonds. scispace.com

Future innovations will likely involve the design of novel linkers and functional groups attached to the maleimide (B117702) or pyridazinedione scaffold, derived from this compound, to fine-tune the properties of the resulting bioconjugates. rsc.org This could lead to ADCs with improved efficacy, reduced off-target toxicity, and better pharmacokinetic profiles.

Table 2: Bioconjugation Reagents Derived from this compound

| Reagent Class | Precursor | Key Application | Biomolecule Target | Reference |

| Dibromomaleimides | This compound | Disulfide bridging, Protein modification | Cysteine residues in proteins and peptides | acs.orgrsc.orgresearchgate.net |

| Pyridazinediones | This compound | Disulfide re-bridging, Antibody-drug conjugates | Cysteine residues in antibodies | nih.govrsc.org |

| Next-Generation Maleimides (NGMs) | This compound | Controlled assembly of antibody-drug conjugates | Native disulfide bonds in antibodies | scispace.com |

Integration with Machine Learning and AI in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical discovery, and the study of this compound and its derivatives is no exception. nih.govrsc.org While specific applications of AI to this compound are still emerging, the potential is vast.

AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel synthetic pathways for this compound, potentially identifying more efficient and sustainable routes. youtube.comnih.gov Machine learning models could also be used to screen virtual libraries of molecules derived from this compound for potential biological activity, accelerating the discovery of new drug candidates. nih.govnih.gov For instance, AI can scrutinize vast chemical spaces to identify patterns and predict drug-target interactions, significantly reducing the time required for hit identification. nih.gov

In the context of bioconjugation, AI could be employed to design linkers with optimal properties for specific applications, predicting their stability and reactivity. youtube.com By combining computational modeling with experimental data, researchers can create a feedback loop that accelerates the development of next-generation bioconjugates. youtube.com The use of AI in predicting protein structures and molecular properties like toxicity can further guide the design of novel therapeutics based on the this compound scaffold. nih.gov

The future of chemical research will likely see a deeper integration of AI and automated laboratory systems. rsc.org This will enable high-throughput screening of reaction conditions and the rapid optimization of synthetic processes for this compound and its derivatives, ultimately accelerating the pace of innovation.

Q & A

Q. What are the common synthetic routes for dibromomaleic anhydride, and how do their yields compare?

this compound is typically synthesized via two primary methods:

- Bromination of maleic anhydride : This involves high-temperature bromination under harsh conditions, which poses safety risks and requires specialized equipment .

- Ring-closing dehydration of dibromomaleic acid : A safer, one-pot synthesis where dibromomaleic acid is refluxed in acetic acid to form the anhydride. This method avoids hazardous bromination and achieves higher yields (82% vs. 68% for traditional routes) by preforming the anhydride before hydrazine coupling . Analytical confirmation via NMR and TLC is critical to monitor conversion efficiency .

Q. What analytical techniques are used to confirm the formation of this compound?

Key methods include:

- NMR spectroscopy : To track the conversion of dibromomaleic acid to the anhydride by observing chemical shifts (e.g., carbonyl resonance at ~160 ppm) .

- Thin-layer chromatography (TLC) : For rapid assessment of reaction progress and purity .

- Mass spectrometry (MS) : To verify molecular weight and structural integrity of intermediates and final products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.